

Application Notes and Protocols: High-Purity N-Boc-trans-4-hydroxy-L-prolinol

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Compound of Interest

Compound Name: **N-Boc-trans-4-hydroxy-L-prolinol**

Cat. No.: **B117354**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the procurement, quality assessment, and utilization of high-purity **N-Boc-trans-4-hydroxy-L-prolinol**. This versatile chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including modified peptides and chiral ligands.

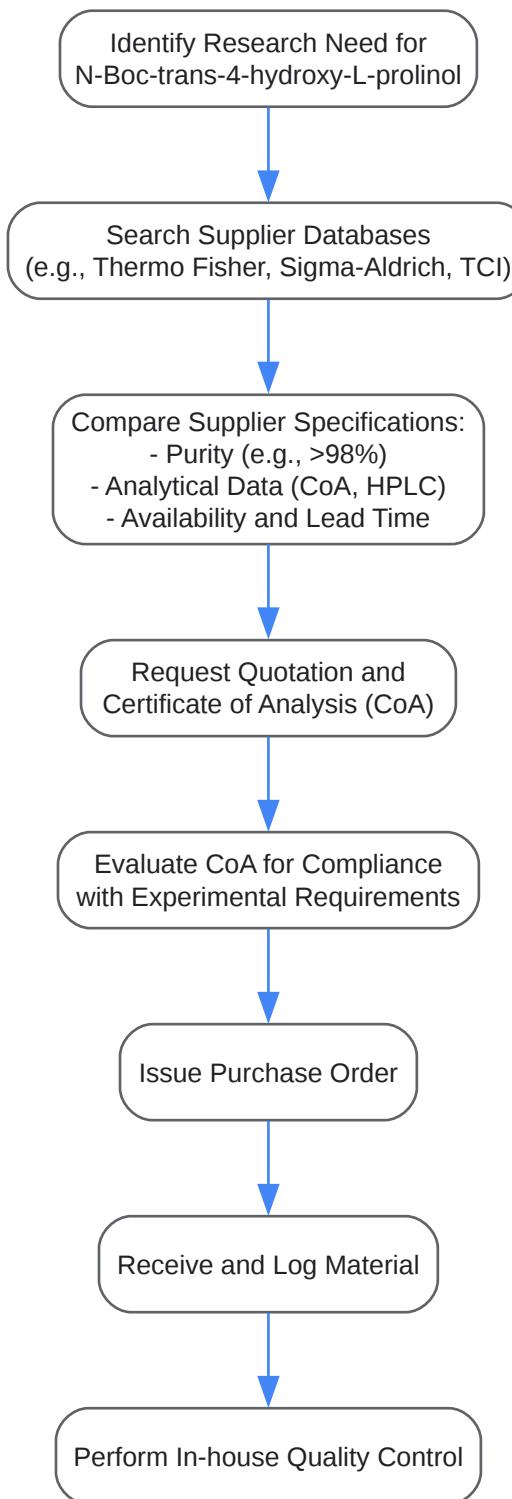
Suppliers and Procurement

High-purity **N-Boc-trans-4-hydroxy-L-prolinol** is available from several reputable chemical suppliers. When procuring this reagent, it is crucial to consider the purity specifications and the intended application.

Table 1: Prominent Suppliers of **N-Boc-trans-4-hydroxy-L-prolinol** and Related Compounds

| Supplier | Product Name | CAS Number | Purity | Notes |
|-----------------------------|---|------------|------------------------|--|
| Thermo Scientific Chemicals | N-Boc-trans-4-hydroxy-L-prolinol | 61478-26-0 | 96% ^[1] | --- |
| CP Lab Safety | N-Boc-trans-4-hydroxy-L-prolinol | 61478-26-0 | min 98% ^[2] | For professional manufacturing and research use only. ^[2] |
| Parchem | N-Boc-Trans-4-Hydroxy-L-Prolinol | 61478-26-0 | Not specified | Specialty chemical supplier. ^[3] |
| Sigma-Aldrich | N-Boc-trans-4-hydroxy-L-proline methyl ester | 74844-91-0 | 97% | Precursor to N-Boc-trans-4-hydroxy-L-prolinol. |
| TCI Chemicals | trans-N-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | 13726-69-7 | >98.0% (HPLC) | Precursor to N-Boc-trans-4-hydroxy-L-prolinol. |

Procurement Workflow:



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*Procurement workflow for **N-Boc-trans-4-hydroxy-L-prolinol**.*

Quality Assessment and Control

Ensuring the purity and stereochemical integrity of **N-Boc-trans-4-hydroxy-L-prolinol** is critical for the success of subsequent synthetic steps. A combination of analytical techniques should be employed for quality control.

Table 2: Key Quality Control Parameters and Analytical Methods

| Parameter | Method | Typical Specification | Purpose |
|------------------------|--|---|---|
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | To quantify the percentage of the desired compound and detect any impurities. |
| Identity | ¹ H NMR, ¹³ C NMR Spectroscopy | Conforms to structure | To confirm the chemical structure and identify any structural isomers. |
| Mass Spectrometry (MS) | Conforms to molecular weight | To confirm the molecular weight of the compound. | |
| Chiral Purity | Chiral HPLC | Enantiomeric excess (ee) ≥99% | To ensure the stereochemical integrity of the L-enantiomer. |
| Appearance | Visual Inspection | White to off-white solid/powder | To check for any discoloration or foreign matter. |
| Solubility | Visual Inspection | Soluble in methanol, chloroform, and other common organic solvents. | To ensure suitability for reaction conditions. |

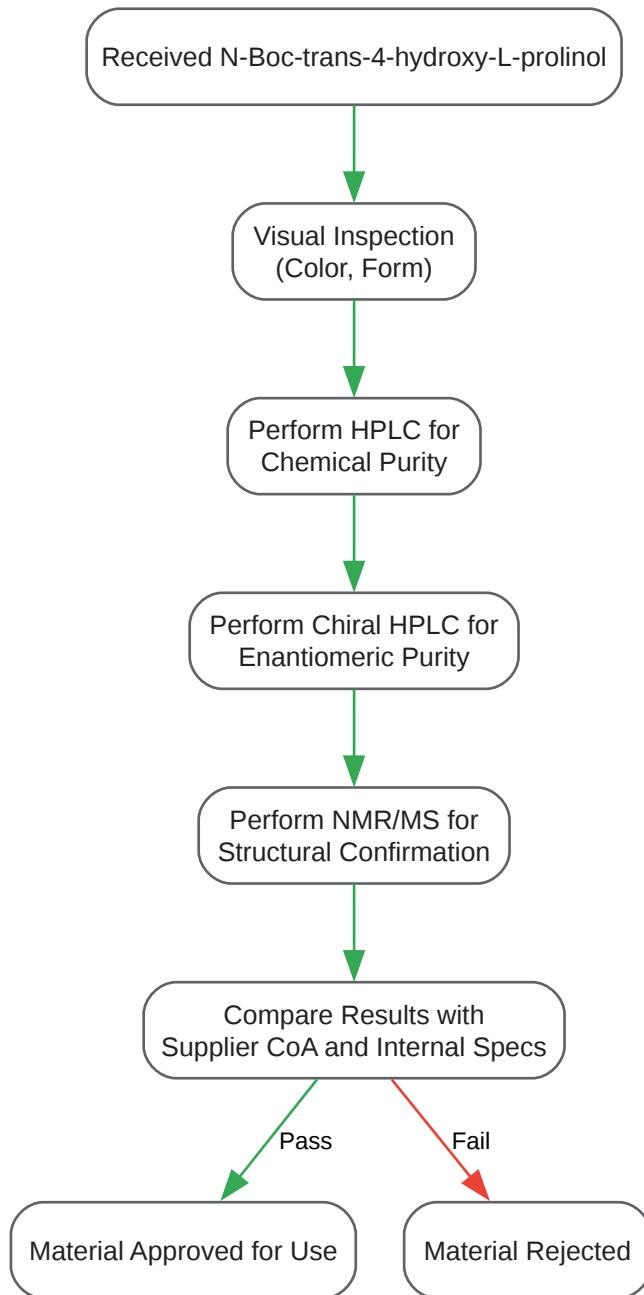
Experimental Protocol: HPLC Analysis for Purity Determination

This protocol provides a general method for determining the chemical purity of **N-Boc-trans-4-hydroxy-L-prolinol**. Method optimization may be required based on the specific HPLC system and column.

- Preparation of Standard Solution:
 - Accurately weigh approximately 10 mg of **N-Boc-trans-4-hydroxy-L-prolinol** reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- Preparation of Sample Solution:
 - Accurately weigh approximately 10 mg of the **N-Boc-trans-4-hydroxy-L-prolinol** sample and dissolve it in the same solvent as the standard to a final concentration of 1 mg/mL.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA). A typical gradient might be:
 - 0-20 min: 10-90% B
 - 20-25 min: 90% B
 - 25-30 min: 90-10% B
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Injection Volume: 10 μ L.
- Analysis:
 - Inject the standard and sample solutions.

- Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Quality Control Workflow:



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In-house quality control workflow.

Applications and Experimental Protocols

N-Boc-trans-4-hydroxy-L-prolinol is a valuable chiral building block due to its rigid pyrrolidine ring and the presence of both a protected amine and a primary alcohol, allowing for selective chemical modifications.

Use in Peptide Synthesis

The hydroxyl group of **N-Boc-trans-4-hydroxy-L-prolinol** can be further functionalized or used to introduce conformational constraints in peptides. The following is a general protocol for incorporating this modified amino alcohol into a peptide sequence using solid-phase peptide synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide Chain via Mitsunobu Reaction

This protocol describes the attachment of a carboxylic acid to the hydroxyl group of resin-bound **N-Boc-trans-4-hydroxy-L-prolinol**.

- Resin Preparation:
 - Start with a suitable resin (e.g., Wang resin) loaded with the C-terminal amino acid of the desired peptide.
 - Swell the resin in dichloromethane (DCM) for 30 minutes.
- Boc Deprotection:
 - Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group if applicable.
 - Wash the resin thoroughly with DMF and DCM.
- Coupling of **N-Boc-trans-4-hydroxy-L-prolinol**:
 - Activate the carboxylic acid of the preceding amino acid using a standard coupling reagent (e.g., HBTU/DIPEA in DMF).
 - Couple the activated amino acid to the free amine of the resin-bound peptide.

- Wash the resin thoroughly.
- Repeat the coupling and deprotection steps to elongate the peptide chain until **N-Boc-trans-4-hydroxy-L-prolinol** is to be incorporated.
- Mitsunobu Reaction for Side-Chain Modification:
 - Swell the peptide-resin containing the free hydroxyl group of the prolinol moiety in anhydrous tetrahydrofuran (THF).
 - In a separate flask, dissolve the carboxylic acid to be attached (3 equivalents) and triphenylphosphine (PPh_3) (3 equivalents) in anhydrous THF.
 - Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (3 equivalents).
 - Add this mixture to the swollen resin and react for 2-4 hours at room temperature.
 - Wash the resin with THF, DCM, and methanol, then dry under vacuum.
- Cleavage and Deprotection:
 - Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
 - Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Synthesis of Chiral Ligands and Organocatalysts

The chiral scaffold of **N-Boc-trans-4-hydroxy-L-prolinol** is an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis.

Experimental Protocol: Synthesis of a Prolinol-Derived Diphosphine Ligand

This protocol outlines a general procedure for converting the hydroxyl group to a leaving group followed by substitution with a phosphine.

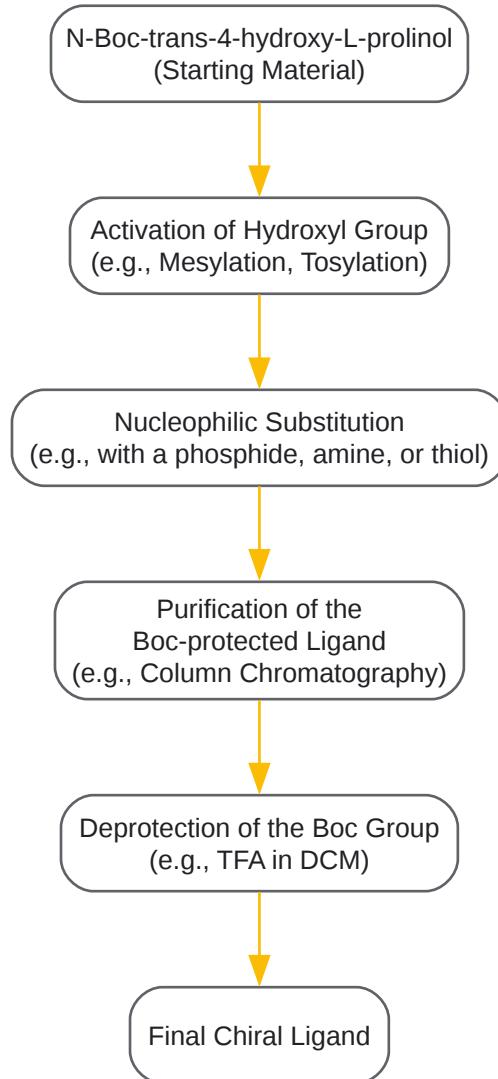
- Activation of the Hydroxyl Group:

- Dissolve **N-Boc-trans-4-hydroxy-L-prolinol** (1 equivalent) in anhydrous DCM and cool to 0°C.
- Add triethylamine (1.5 equivalents).
- Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

- Substitution with Phosphine:
 - Prepare a solution of lithium diphenylphosphide (LiPPh_2) by reacting triphenylphosphine with lithium metal in THF.
 - Add the crude mesylate from the previous step, dissolved in THF, to the LiPPh_2 solution at 0°C.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction with saturated ammonium chloride solution.
 - Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by column chromatography on silica gel.
- Boc Deprotection:
 - Dissolve the purified phosphine-containing product in DCM.
 - Add an excess of TFA and stir at room temperature for 1-2 hours.

- Remove the solvent and excess acid under reduced pressure to yield the final ligand as a TFA salt.

Logical Flow for Synthesis of a Chiral Ligand:



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References

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